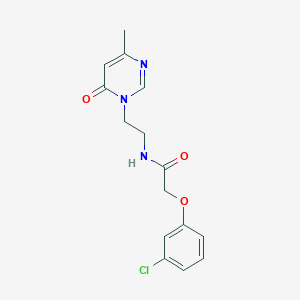
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is not fully understood, but it is thought to act by modulating certain cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of certain enzymes and signaling pathways, while in vivo studies have shown that it can have effects on various physiological systems, including the immune system and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide in laboratory experiments is its unique structure, which may allow for the study of certain cellular signaling pathways that are difficult to target with other compounds. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research involving 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide. One area of interest is in the study of its potential applications in drug discovery and development, particularly in the development of new therapies for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on various physiological systems.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a multi-step process that involves the use of various reagents and methods. The first step involves the synthesis of the intermediate compound, 2-(3-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, which is then reacted with 4-methyl-6-oxopyrimidine-1(6H)-acetic acid to yield the final product.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has potential applications in various fields of scientific research. One area of interest is in the study of cellular signaling pathways, as this compound has been shown to modulate certain signaling pathways in vitro. Additionally, this compound may have potential applications in drug discovery and development, as it has been shown to have activity against certain disease targets.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-11-7-15(21)19(10-18-11)6-5-17-14(20)9-22-13-4-2-3-12(16)8-13/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIYOFNDKLYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)


![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)


![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)
![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)

![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)